![molecular formula C22H24N2 B080432 Bis[p-(dimethylamino)phenyl]fulvene CAS No. 14060-53-8](/img/structure/B80432.png)

Bis[p-(dimethylamino)phenyl]fulvene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

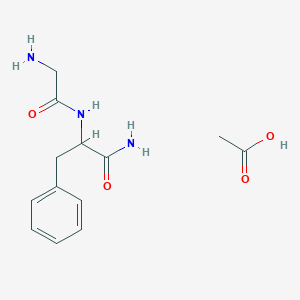

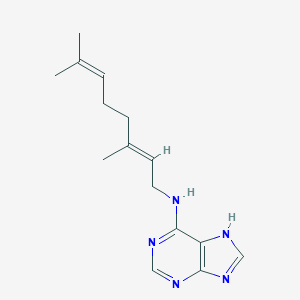

The synthesis of related compounds showcases the versatility of organic synthesis methods. For instance, the preparation of 6-bis-N,N-dimethylamino fulvene derivatives through carbolithiation of different ortho-lithiated heterocycles demonstrates the synthetic utility of bis-N,N-dimethylamino fulvenes in creating potentially cytotoxic titanocenes (Pampillón et al., 2008). Additionally, the synthesis of bis[2-(dimethylaminomethyl)-phenyl] diselenide and its reactions highlight the chemical versatility of dimethylamino-substituted compounds (Kaur, Singh, & Patel, 1996).

Molecular Structure Analysis

The crystal and molecular structure analysis of 6,6-Bis(dimethylamino)fulvene provided insights into its geometric configuration, establishing the space group and lattice constants which are crucial for understanding the compound's structural properties (Böhme & Burzlaff, 1974).

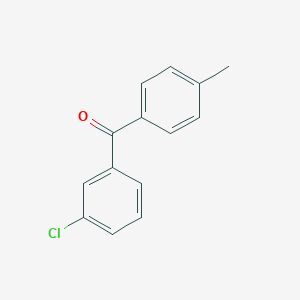

Chemical Reactions and Properties

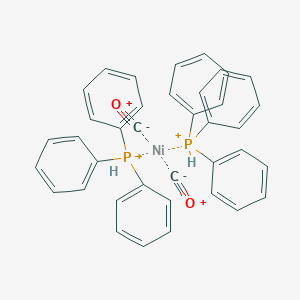

The reactivity of bis[2-(dimethylaminomethyl)phenyl]silverlithium showcases the complex interactions between metal centers and ligands, revealing the compound's potential in organometallic chemistry and catalysis (Leusink et al., 1973).

Physical Properties Analysis

The analysis of physical properties such as solubility, crystal structure, and thermal stability is critical for understanding the practical applications and handling of bis[p-(dimethylamino)phenyl]fulvene derivatives. For example, the solubility behavior of triorganotin cations stabilized by intramolecular SnN coordination reveals significant insights into the compound's interactions in various solvents (Koten et al., 1978).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under different conditions, play a crucial role in determining the applicability of bis[p-(dimethylamino)phenyl]fulvene in chemical synthesis and material science. The oxidative-addition reactions of molecular diiodine and dibromine to divalent organotin compounds, resulting in various organotin(IV) derivatives, highlight the compound's reactivity and potential for forming structurally interesting and functionally diverse products (Jastrzebski et al., 1991).

Applications De Recherche Scientifique

Metallocene Complexes and Ligands

Bis[p-(dimethylamino)phenyl]fulvene has been utilized in the synthesis of metallocene complexes. For instance, in the production of group 4 metallocene complexes bearing 4,7-bis(dimethylamino)-substituted indenyl ligands, fulvene derivatives play a crucial role. These complexes have been characterized and analyzed for their structures, showcasing their potential applications in various chemical and material science fields (Cano Sierra et al., 2004).

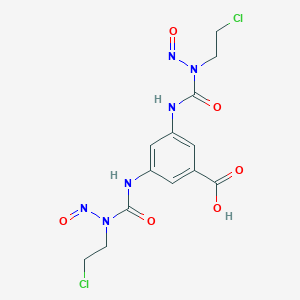

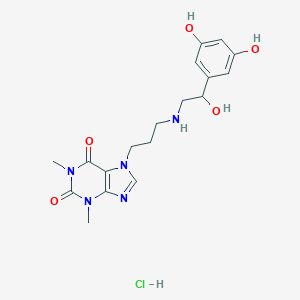

Organotin and Titanocene Compounds

Significant research has been conducted on organotin and titanocene compounds derived from fulvene derivatives. These compounds have demonstrated antibacterial and anticancer properties. For instance, the synthesis of bis(cyclopentadienyl)tin dichloride complexes from fulvene derivatives showed medium activity against Gram-positive bacteria. Moreover, the synthesized organotin complexes underwent cytotoxicity testing to determine their potential as anticancer drugs (Gleeson et al., 2008). In addition, novel benzyl substituted titanocene anti-cancer drugs have been synthesized from fulvene derivatives, showing improved cytotoxicity against specific cancer cell lines (Sweeney et al., 2005).

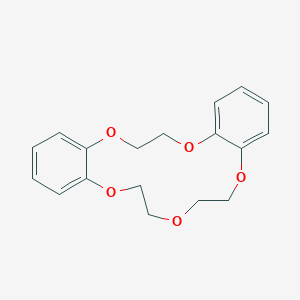

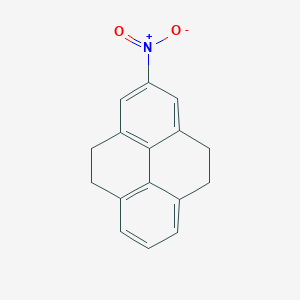

Sensory Applications and Charge Transport Properties

Research has also explored the sensory applications and charge transport properties of compounds related to bis[p-(dimethylamino)phenyl]fulvene. For instance, the synthesis of BOPHY dye derivatives from fulvene derivatives has been reported, highlighting their potential use as pH probes due to their strong fluorescence upon protonation of the tertiary amine function (Jiang et al., 2015). Additionally, the structural, optoelectronic, and charge transport properties of certain dyes have been investigated, showing potential for use as efficient materials for organic light-emitting diodes (OLEDs) (Wazzan & Irfan, 2019).

Safety And Hazards

Propriétés

IUPAC Name |

4-[cyclopenta-2,4-dien-1-ylidene-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2/c1-23(2)20-13-9-18(10-14-20)22(17-7-5-6-8-17)19-11-15-21(16-12-19)24(3)4/h5-16H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQPPZADIJTFCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC=C2)C3=CC=C(C=C3)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570225 |

Source

|

| Record name | 4,4'-[(Cyclopenta-2,4-dien-1-ylidene)methylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis[p-(dimethylamino)phenyl]fulvene | |

CAS RN |

14060-53-8 |

Source

|

| Record name | 4,4'-[(Cyclopenta-2,4-dien-1-ylidene)methylene]bis(N,N-dimethylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)

![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)